![molecular formula C21H19ClN7OZn+3 B101673 ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride CAS No. 16103-04-1](/img/structure/B101673.png)
ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is a chemical compound that has been widely researched for its potential applications in the field of science. It is a diazonium salt that has been synthesized using various methods and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is not well understood. However, it is believed to exert its antimicrobial properties by disrupting the cell membrane of microorganisms. It has also been found to interact with various biomolecules and can be used as a probe to study their interactions.
生化学的および生理学的効果
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride has been found to have several biochemical and physiological effects. It has been shown to have antimicrobial properties against various microorganisms, including bacteria and fungi. It has also been found to interact with various biomolecules, including proteins and nucleic acids, and can be used as a probe to study their interactions.
実験室実験の利点と制限
One of the main advantages of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is its antimicrobial properties, which make it a useful tool in the study of microorganisms. It is also a useful dye for various biochemical assays, and its interactions with biomolecules make it a useful probe for studying their interactions. However, one of the limitations of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride. One potential direction is the study of its interactions with various biomolecules and the development of new probes for studying these interactions. Another potential direction is the development of new antimicrobial agents based on the structure of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride. Additionally, the potential toxicity of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride could be further investigated to determine its safety for use in various experiments.
Conclusion:
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is a diazonium salt that has been extensively researched for its potential applications in the field of science. It has been found to have antimicrobial properties and has been used as a disinfectant in several studies. It has also been used as a dye in several biochemical assays and has been found to be a useful tool in the detection of various biomolecules. However, its potential toxicity may limit its use in certain experiments, and further research is needed to determine its safety and potential applications.
合成法
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride can be synthesized using various methods. One of the most common methods is the reaction of 4-diazoniumaniline with 4-nitrobenzenediazonium chloride in the presence of zinc dust. The reaction produces Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride as a yellow-orange solid.
科学的研究の応用
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride has been extensively researched for its potential applications in the field of science. It has been found to have antimicrobial properties and has been used as a disinfectant in several studies. It has also been used as a dye in several biochemical assays and has been found to be a useful tool in the detection of various biomolecules.
特性
CAS番号 |
16103-04-1 |
|---|---|
製品名 |
ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride |
分子式 |
C21H19ClN7OZn+3 |
分子量 |
486.3 g/mol |
IUPAC名 |
zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C21H19N7O.ClH.Zn/c1-3-29-21-13-19(14(2)12-20(21)26-23)28-27-18-10-6-16(7-11-18)24-15-4-8-17(25-22)9-5-15;;/h4-13,24H,3H2,1-2H3;1H;/q+2;;+2/p-1 |
InChIキー |
NWBQGBKOMXUERG-UHFFFAOYSA-M |
SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+]#N)C)[N+]#N.[Cl-].[Zn+2] |
正規SMILES |
CCOC1=C(C=C(C(=C1)[N+]#N)C)N=NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



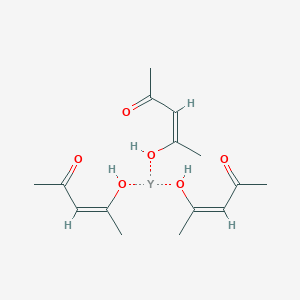
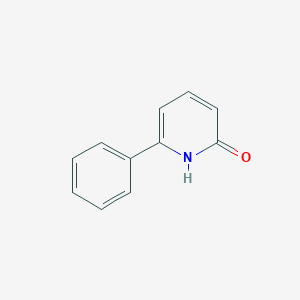
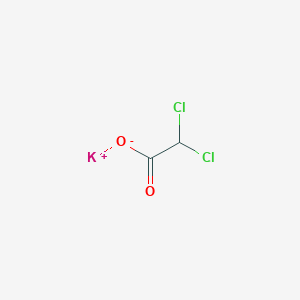
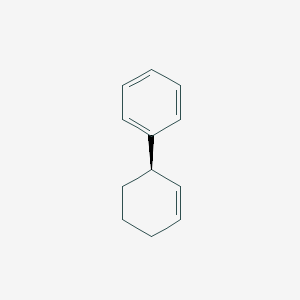
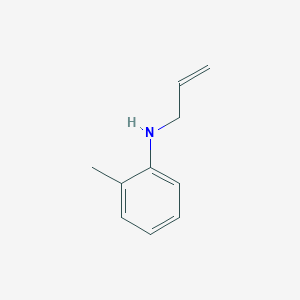
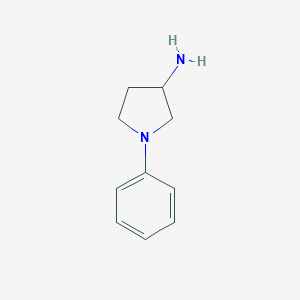
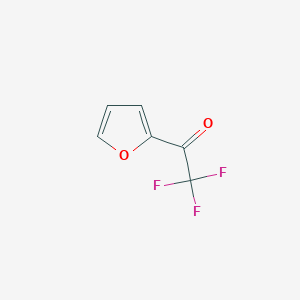
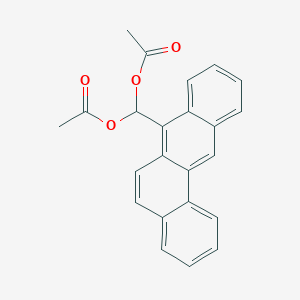
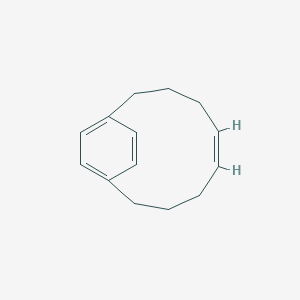
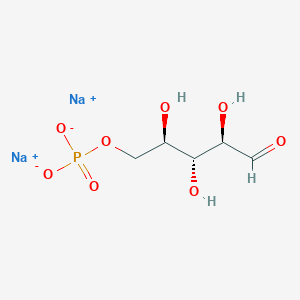
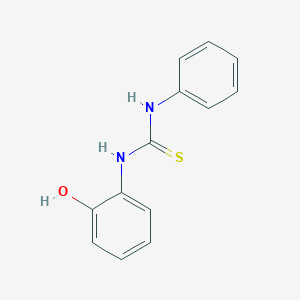
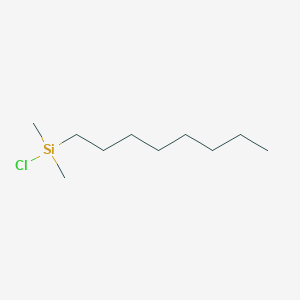
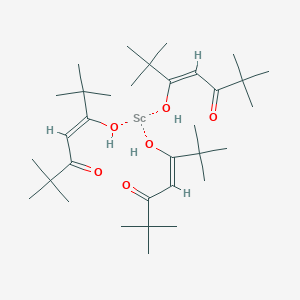
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)